molecular formula C9H10Cl3NO B13493084 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Katalognummer: B13493084
Molekulargewicht: 254.5 g/mol
InChI-Schlüssel: HOJSORUPZQXHRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound belonging to the class of benzoxazepines These compounds are characterized by a benzene ring fused to an oxazepine ring, which is a seven-membered heterocycle containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the chlorination of a precursor benzoxazepine compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzoxazepine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the precursor benzoxazepine is reacted with chlorinating agents in the presence of solvents like dichloromethane or chloroform. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions include hydroxylated derivatives, dechlorinated compounds, and substituted benzoxazepines with various functional groups.

Wissenschaftliche Forschungsanwendungen

7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
  • 8,9-Dichloro-2,3,4,5-tetrahydro-1h-benzo[c]azepine

Comparison: Compared to similar compounds, 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 7 and 9 positions may enhance its stability and alter its interaction with molecular targets, making it a valuable compound for specific research and industrial applications.

Eigenschaften

Molekularformel

C9H10Cl3NO

Molekulargewicht

254.5 g/mol

IUPAC-Name

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H

InChI-Schlüssel

HOJSORUPZQXHRZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(CN1)C=C(C=C2Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.